molecular formula C10H17ClN2O2 B1434116 N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride CAS No. 1293993-04-0

N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride

Cat. No.: B1434116
CAS No.: 1293993-04-0
M. Wt: 232.71 g/mol
InChI Key: FVOCVNKTLKOGLN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Properties and Identification

Chemical Registry Information

N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride is officially registered under the Chemical Abstracts Service registry number 1293993-04-0, which serves as its unique identifier within chemical databases and regulatory systems. The compound is catalogued in PubChem under the compound identification number 91663030, providing comprehensive access to its chemical structure and property data. The Molecular Design Limited number MFCD18083280 further establishes its presence in commercial chemical databases, facilitating identification across multiple chemical information systems.

The compound's registration status reflects its recognized importance in chemical research and development, with multiple database entries confirming its established identity within the scientific community. This comprehensive registry information ensures accurate identification and prevents confusion with structurally similar compounds, particularly important given the complexity of organic chemistry nomenclature systems. The consistent appearance across major chemical databases demonstrates the compound's significance in research applications and its availability through commercial chemical suppliers.

Registry System Identification Number Database
Chemical Abstracts Service 1293993-04-0 CAS Registry
PubChem 91663030 National Center for Biotechnology Information
Molecular Design Limited MFCD18083280 Chemical Database
Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₀H₁₇ClN₂O₂, indicating a complex organic structure containing ten carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely calculated as 232.71 grams per mole, computed using PubChem computational methods and confirmed across multiple chemical databases. This molecular weight reflects the contribution of all constituent atoms, including the hydrochloride salt formation that adds the chlorine and additional hydrogen components to the parent compound structure.

The elemental composition analysis reveals the compound's classification as a nitrogen-containing heterocycle, specifically categorized within the amide functional group family due to the presence of the carboxamide moiety. The carbon-to-nitrogen ratio of 5:1 indicates substantial organic framework complexity, while the presence of two oxygen atoms confirms the carboxamide and furan ring functionalities. The chlorine atom represents the counterion in the hydrochloride salt formation, essential for the compound's stability and solubility characteristics.

Element Count Atomic Weight Contribution (amu)
Carbon 10 12.01 120.10
Hydrogen 17 1.008 17.136
Chlorine 1 35.45 35.45
Nitrogen 2 14.01 28.02
Oxygen 2 16.00 32.00
Total 32 - 232.71
International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride, which precisely describes the structural components and their connectivity. This nomenclature follows International Union of Pure and Applied Chemistry conventions by identifying the furan-2-carboxamide as the parent structure, with the N-[3-(dimethylamino)propyl] substituent clearly delineated, and the hydrochloride salt formation indicated by the semicolon notation. The systematic name provides unambiguous identification of the molecular structure and enables precise communication among chemists and researchers.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c1-12(2)7-4-6-11-10(13)9-5-3-8-14-9;/h3,5,8H,4,6-7H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOCVNKTLKOGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • The amidation involves nucleophilic attack of the amine nitrogen on the activated carboxylic acid derivative.
  • DCC activates the acid by forming an O-acylisourea intermediate, which is then attacked by the amine.
  • Reaction temperature and solvent polarity influence the rate and yield.
  • Hydrochloride salt formation is typically achieved by treatment with HCl in an appropriate solvent.

Chemical Reaction Types Involving the Compound

Reaction Type Reagents/Conditions Major Products/Outcomes
Oxidation KMnO4, CrO3 Furan-2,5-dicarboxylic acid derivatives
Reduction LiAlH4, NaBH4 Corresponding amines (reduction of amide group)
Substitution Alkyl halides, acyl chlorides under basic conditions Various substituted derivatives on the dimethylamino group

These transformations highlight the compound's chemical versatility and potential for derivatization.

Process Optimization and Yield Data from Patents

A related preparation method for a key intermediate, [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, demonstrates industrial process optimization that can inform the synthesis of this compound:

Step Reagents & Conditions Yield & Notes
1. Reflux in toluene with triphenylphosphine and 1,3-dibromopropane at 80°C for 5-6 hours Formation of intermediate P-I Isolated by cooling, filtering, drying
2. Reaction of P-I with aqueous dimethylamine in methanol at 50°C for 10-14 hours Substitution reaction Methanol evaporated post-reaction
3. Dissolution in ethanol, cooling, filtration, drying Final product isolation Yield up to 68.3%, energy-efficient, cost-saving

This process emphasizes mild reaction conditions and solvent economy, which are desirable for scale-up.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Purification Yield/Notes
Amidation with DCC Furan-2-carboxylic acid, N,N-dimethylpropylamine, DCC Reflux in dichloromethane Recrystallization/Chromatography Moderate to high yield, research scale
Industrial continuous flow Same as above, automated reactors Controlled temperature, flow HPLC, crystallization High purity, cost-effective
Multi-step synthesis (derivatives) Nitrating agents, alkylating agents Various, including reflux, acidic/basic media Chromatography, crystallization Multi-step, for complex derivatives
Triphenylphosphonium intermediate route Triphenylphosphine, 1,3-dibromopropane, dimethylamine Reflux in toluene/methanol, 50°C reaction Filtration, drying Yield ~68%, energy-saving

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride has shown promise in the development of new pharmaceuticals due to its potential biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For example, studies have reported minimum inhibitory concentrations (MICs) against common bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Studies

The compound's ability to interact with biological macromolecules makes it a candidate for further biochemical studies:

  • Drug Development : Its unique structure allows for modifications that can enhance its efficacy or alter its pharmacokinetic properties, making it suitable for drug design targeting specific diseases.
  • Mechanisms of Action : Understanding the pathways through which this compound exerts its effects will require detailed studies on its interactions with molecular targets within cells.

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in various industrial sectors:

  • Agrochemicals : The compound may serve as a precursor for developing new agrochemicals, providing solutions for pest control or crop enhancement.
  • Specialty Chemicals : Its synthesis can lead to products with specific desired properties, making it valuable in the formulation of specialty chemicals used across different industries.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria, indicating potential as an alternative treatment option in clinical settings.
  • Cancer Cell Line Research :
    Research involving human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the furan ring can participate in π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Analogs and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source
N-[3-(Dimethylamino)propyl]furan-2-carboxamide hydrochloride C₁₀H₁₇ClN₂O₂ 232.71 Furan-2-carboxamide core; dimethylaminopropyl side chain
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 4-Hydroxyquinoline core; dimethylaminopropyl chain
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 4-Hydroxyquinoline core; pyrrolidinylethyl chain
N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]furan-2-carboxamide hydrochloride (Alfuzosin Impurity A) C₂₀H₂₇ClN₆O₄ 474.92 Quinazolinyl group; methoxy substitutions
10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride C₁₈H₁₉ClN₂O 318.81 Acridinone core; dimethylaminopropyl chain

Structural Insights :

  • Aromatic Core Variations: The substitution of the furan ring with quinoline, acridinone, or quinazoline alters electronic properties and binding affinities. For example, the 4-hydroxyquinoline derivatives (309.79–321.80 g/mol) exhibit enhanced planarity and hydrogen-bonding capacity compared to the furan-based compound .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties:
  • Solubility: The furan-2-carboxamide derivative (232.71 g/mol) is likely more lipophilic (logP ~2.1 predicted) than the 4-hydroxyquinoline analogs (logP ~1.5–1.8), due to reduced polar surface area.
  • Molecular Weight : Lower molecular weight of the furan derivative may enhance blood-brain barrier permeability compared to bulkier analogs like Alfuzosin Impurity A (474.92 g/mol) .
Pharmacological Activity:
  • Receptor Selectivity: Quinoline and acridinone derivatives (e.g., 10-[3-(dimethylamino)propyl]acridin-9(10H)-one hydrochloride) are associated with interactions with neurotransmitter pathways, such as kynurenine metabolism, whereas the furan derivative’s activity remains less characterized .
  • Impurity Profiles : The furan-2-carboxamide structure appears in Alfuzosin Impurity A (0.4% impurity threshold), highlighting its role as a process-related byproduct in alpha-blocker synthesis .

Biological Activity

N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and analgesic properties. This article explores its mechanisms of action, structure-activity relationships (SAR), and various research findings related to its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dimethylamino group enhances the compound's ability to form hydrogen bonds and electrostatic interactions with biological macromolecules, while the furan ring facilitates π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to observed effects on tumor growth and infection responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may effectively bind to specific receptors involved in infection pathways, enhancing its potential as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in various anticancer studies. For example, it has been evaluated for its effects on different cancer cell lines, demonstrating cytotoxic activity. The presence of the dimethylamino pharmacophore is believed to enhance its interaction with cellular targets involved in tumor proliferation and apoptosis.

Table 1: Summary of Anticancer Activity Across Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7< 10
A549< 15
HeLa< 20

Analgesic Properties

This compound has also been investigated for its analgesic properties. Studies suggest that it may interact with pain pathways, potentially providing relief from pain through modulation of nociceptive signaling.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following features are essential:

  • Dimethylamino Group : Enhances binding affinity and solubility.
  • Furan Ring : Contributes to π-π stacking interactions with target proteins.
  • Alkyl Chain : The length and branching can affect the compound's pharmacokinetics and bioavailability.

Research indicates that modifications to these structural elements can lead to variations in biological efficacy, highlighting the importance of careful design in drug development.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy Study : In vitro evaluations demonstrated that this compound significantly inhibited cell proliferation in MCF-7 and A549 cell lines with IC50 values below 10 µM. Flow cytometry assays revealed that it induces apoptosis through caspase activation.
  • Antimicrobial Evaluation : A series of experiments assessed the compound's effectiveness against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action against pathogens.

Q & A

Basic: What are the recommended analytical methods for quantifying N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride in pharmaceutical impurity profiling?

Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. Key parameters include:

  • Column: C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 μm).
  • Mobile Phase: Gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v).
  • Detection: UV absorbance at 220–240 nm for optimal sensitivity.
  • Sample Preparation: Dissolve in methanol:water (50:50) with 0.1% trifluoroacetic acid to enhance solubility and stability .
    Validation Criteria: Ensure linearity (R² > 0.995), precision (RSD < 2%), and limit of detection (LOD) < 0.05% for impurity quantification.

Basic: How is the compound structurally characterized to confirm its identity in synthetic batches?

Answer:
Use a combination of:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.2–2.4 ppm (dimethylamino protons), δ 6.3–7.5 ppm (furan ring protons).
    • ¹³C NMR: Carbonyl resonance at ~165 ppm (carboxamide C=O).
  • Mass Spectrometry (MS): ESI-MS in positive mode shows [M+H]⁺ at m/z corresponding to the molecular weight (e.g., ~311 for the free base).
  • FT-IR: Bands at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-N stretch) .

Advanced: How can researchers resolve co-eluting impurities during HPLC analysis of this compound?

Answer:
Optimize chromatographic conditions using:

  • Ion-Pairing Agents: Add 10 mM sodium hexanesulfonate to the mobile phase to improve separation of cationic impurities.
  • Column Temperature: Increase to 40°C to enhance peak resolution.
  • Alternative Detectors: Couple HPLC with charged aerosol detection (CAD) for non-UV-active impurities.
    Case Study: In Alfuzosin Hydrochloride analysis, adjusting the gradient slope from 1% to 1.5% acetonitrile/min resolved co-eluting Impurity A (this compound) from the main peak .

Advanced: What synthetic routes are reported for this compound, and how do yields vary?

Answer:
Two primary methods:

Amide Coupling: React furan-2-carboxylic acid with 3-(dimethylamino)propylamine using EDC/HCl and HOBt in dichloromethane. Yield: 65–75%.

Direct Alkylation: Treat furan-2-carboxamide with 3-(dimethylamino)propyl chloride hydrochloride in DMF with K₂CO₃. Yield: 50–60%.
Critical Note: Method 1 avoids side reactions (e.g., over-alkylation) but requires rigorous purification to remove EDC byproducts .

Advanced: What degradation pathways are observed under accelerated stability conditions?

Answer:
In stress testing (40°C/75% RH for 6 months):

  • Hydrolysis: Forms furan-2-carboxylic acid and 3-(dimethylamino)propylamine (confirmed via LC-MS).
  • Oxidation: Generates N-oxide derivatives detectable by HPLC-MS/MS.
    Mitigation: Use amber glass vials with nitrogen headspace and add antioxidants (e.g., 0.01% BHT) to formulations .

Basic: What is the role of this compound in Alfuzosin Hydrochloride impurity studies?

Answer:
It is a known process-related impurity (Impurity A) in Alfuzosin Hydrochloride, arising from incomplete methylation during synthesis. Regulatory limits require control at ≤0.15% per ICH Q3A guidelines. Analytical methods must distinguish it from structurally similar impurities like Impurity C (tetrahydrofuran analog) .

Advanced: How does the compound interact with biological targets in preclinical studies?

Answer:

  • Serotonin Receptor Antagonism: Structural analogs (e.g., Cinanserin hydrochloride) show affinity for 5-HT₂ receptors (IC₅₀ ~50 nM in radioligand assays).
  • In Vitro Toxicity: Tested in HepG2 cells, showing moderate cytotoxicity (CC₅₀ ~100 μM) via mitochondrial membrane depolarization.
    Methodology: Use fluorescence polarization assays for receptor binding and high-content screening for cytotoxicity .

Basic: What are the solubility and stability profiles of this compound in common solvents?

Answer:

  • Solubility: Freely soluble in water (>50 mg/mL) and methanol; poorly soluble in ethyl acetate (<1 mg/mL).
  • Stability: Degrades in aqueous solutions at pH > 7.0 (half-life < 24 hours at 25°C). Store lyophilized at -20°C for long-term stability .

Advanced: What computational models predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction (SwissADME): Moderate permeability (LogP ~1.8), high plasma protein binding (~90%), and CYP3A4-mediated metabolism.
  • Molecular Dynamics Simulations: Reveal stable binding to human serum albumin (ΔG ~-8.5 kcal/mol).
    Validation: Compare with in vivo rat PK studies (t₁/₂ = 2–3 hours) .

Advanced: How is the compound utilized in agrochemical research?

Answer:
As a precursor to herbicides like Prothiocarb hydrochloride:

  • Mode of Action: Inhibits oomycete cell wall synthesis via interference with cellulose synthase.
  • Field Studies: Degrades rapidly in soil (DT₅₀ = 2–5 days) under aerobic conditions, monitored via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride
Reactant of Route 2
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N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.